BENGHE Foundational & Exploratory

Check Availability & Pricing

2-Chloropyridine-d4 physical properties and
data sheet

Author: BenchChem Technical Support Team. Date: February 2026

Compound of Interest |
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CAS No.: 1001003-94-6
Cat. No.: B015918
. J

Technical Monograph: 2-Chloropyridine-d4

High-Purity Deuterated Heterocycle for Metabolic Profiling and NMR Standardization

Executive Summary

2-Chloropyridine-d4 (CAS: 1001003-94-6) is the fully deuterated isotopologue of 2-
chloropyridine, a critical building block in medicinal chemistry.[1][2] It serves two primary
functions in modern drug development: as a metabolic probe to investigate the Kinetic Isotope
Effect (KIE) in cytochrome P450-mediated oxidation, and as a spectroscopically silent internal
standard for quantitative NMR (QNMR). By substituting all four aromatic protons with deuterium,
this compound exhibits altered vibrational frequency and bond strength, providing a
mechanism to retard metabolic clearance without affecting the steric or electronic binding
properties of the pharmacophore.

Part 1: Chemical Identity & Structural Analysis

The complete deuteration of the pyridine ring results in a mass shift of +4.03 Da relative to the
proteo-form. This mass difference is distinct enough for mass spectrometric resolution but
subtle enough to maintain the parent compound's lipophilicity profile.

Table 1: Chemical Identification Data
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Parameter Specification

Systematic Name 2-Chloro-3,4,5,6-tetradeuteriopyridine
CAS Number 1001003-94-6

Parent CAS 109-09-1 (Non-deuterated)

Chemical Formula CsDa4CIN

Molecular Weight 117.57 g/mol

Isotopic Enrichment Typically = 99 atom % D

Appearance Colorless to pale yellow liquid
SMILES [2H]c1nc(Cl)c([2H])c([2H])c1[2H]

Structural Visualization

The following diagram illustrates the specific substitution pattern. Note the deuterium atoms at
positions 3, 4, 5, and 6, rendering the aromatic ring "silent" in proton NMR.

Figure 1: 2-Chloropyridine-d4 Structure showing full ring deuteration.

Click to download full resolution via product page

Part 2: Physicochemical Specifications[5][7]

While the electronic properties (dipole moment, dielectric constant) remain largely unchanged
from the non-deuterated parent, the physical properties related to mass and vibrational energy
(density, boiling point) show slight isotopic shifts.
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ble 2: Physical : :

2-Chloropyridine 2-Chloropyridine-

Property Note on Causality
(Proteo) d4 (Deutero)
Molecular Weight 113.54 g/mol 117.57 g/mol Addition of 4 neutrons.
Minimal shift; D-
Boiling Point 166-170 °C ~166-170 °C bonding slightly

reduces volatility.

Heavier isotopes often

Melting Point -46 °C ~-45°C )
slightly elevate MP.
Mass increase over
Density (25°C) 1.205 g/mL ~1.24 g/mL constant molar
volume.
) Slight reduction due to
Refractive Index 1.532 1.530 o
polarizability changes.
- Sparingly soluble Sparingly soluble Lipophilicity (LogP) is
Solubility
(H20) (H20) conserved.

Note: Where specific experimental data for the d4 isotopologue is unavailable, values are
extrapolated based on standard isotope effects observed in pyridine derivatives [1].

Part 3: Spectroscopic Characterization

The utility of 2-chloropyridine-d4 relies on its distinct spectroscopic signature.

Nuclear Magnetic Resonance (NMR)[6]

e 1H NMR (Proton): The compound is silent. In a standard proton spectrum, no signals will
appear between 7.0-8.5 ppm, where the proteo-form typically shows an ABCD aromatic
pattern.

o Quality Control: The presence of small multiplets in this region indicates incomplete
deuteration (residual protio-species).
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e 13C NMR (Carbon): Due to spin-spin coupling between 13C and 2H (Deuterium, spin=1), the
carbon signals appear as triplets (or multiplets) rather than sharp singlets.

o Coupling Constant: The *tJ_CD coupling is typically 20-30 Hz.

o Intensity: Signals are less intense due to the lack of Nuclear Overhauser Effect (NOE)
enhancement and splitting of the signal energy.

Mass Spectrometry (MS)[4]

e Parent lon: The molecular ion cluster will shift from m/z 113 (M) to m/z 117 (M+4).

» Isotope Pattern: The Chlorine-37 isotope signature (approx 3:1 ratio) will be preserved,
appearing at m/z 119.

Part 4: Applications in Drug Development

The primary application of 2-chloropyridine-d4 is in the synthesis of deuterated active
pharmaceutical ingredients (APIs) to improve metabolic stability. This exploits the Kinetic
Isotope Effect (KIE).

The Mechanism: Deuterium Switch

Carbon-Deuterium (C-D) bonds have a lower zero-point energy than Carbon-Hydrogen (C-H)
bonds, making them stronger and harder to break. If the rate-limiting step in a drug's
metabolism involves breaking a C-H bond (e.g., by CYP450 enzymes), substituting D for H can
significantly reduce the rate of metabolism.

Experimental Workflow: Metabolic Stability Assay

The following diagram details how 2-chloropyridine-d4 is utilized to validate metabolic
resistance.
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Figure 2: Workflow for assessing metabolic stability using deuterated precursors.
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Part 5: Handling, Safety, & Storage
Safety Protocols

2-Chloropyridine-d4 retains the toxicological profile of its parent compound. It is a potent
alkylating agent and irritant.

e Hazards: Toxic by inhalation and skin contact (H310+H330).[3] Causes serious eye damage
(H318) [2].[3]

e PPE: Nitrile gloves (double gloving recommended), safety goggles, and use only within a
certified fume hood.

Storage & Stability[1][2][4][6]

» Hygroscopicity: Deuterated compounds can undergo H/D exchange if exposed to
atmospheric moisture over long periods.

o Condition: Store under inert gas (Argon or Nitrogen) at room temperature.

» Shelf Life: Stable for >3 years if seal is unbroken. Re-test isotopic enrichment via *H NMR
annually.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [2-Chloropyridine-d4 physical properties and data
sheet]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b015918#2-chloropyridine-d4-physical-properties-and-
data-sheet]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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